2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine
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Overview
Description
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6HF7N. This compound is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to the pyridine ring. The incorporation of fluorine atoms imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with a trifluoromethylating agent under controlled conditions. For example, the reaction of pentafluoropyridine with the CF3S¯ anion, generated from F2C=S, can yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of high-temperature and high-pressure conditions to achieve efficient fluorination. The use of catalysts and specialized fluorinating agents can enhance the yield and purity of the final product. The process may also involve multiple steps, including purification and isolation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols, amines, and alcohols can be used under basic conditions to achieve substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thiopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules.
Biology: Fluorinated pyridines are often used in the design of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine is largely influenced by the presence of fluorine atoms. These atoms can alter the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. The compound can interact with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound is an aryl fluorinated building block with similar fluorine content but a different aromatic core.
2,3,5,6-Tetrafluoropyridine: A closely related compound with four fluorine atoms on the pyridine ring but lacking the trifluoromethyl group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Another fluorinated aromatic compound with an amino group instead of a pyridine ring.
Uniqueness
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of fluorine atoms and the presence of a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthetic chemistry and drug design .
Properties
Molecular Formula |
C6F7N |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2,3,4,6-tetrafluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6F7N/c7-2-1(6(11,12)13)4(9)14-5(10)3(2)8 |
InChI Key |
WGCJWYHFWUYXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)F)C(F)(F)F |
Origin of Product |
United States |
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